1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide
Description
1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
Properties
IUPAC Name |
1-butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N4.HI/c1-2-3-14-22-15-17(16-10-6-4-7-11-16)19-18(20-22)21-12-8-5-9-13-21;/h4,6-7,10-11,15H,2-3,5,8-9,12-14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUBRTXAGTWTK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N3CCCCC3.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide involves several steps. The synthetic route typically starts with the preparation of the triazine core, followed by the introduction of the butyl, phenyl, and piperidinyl groups. The final step involves the formation of the iodide salt. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate . Industrial production methods may involve the use of microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide can be compared with other triazine derivatives such as:
1,3,5-Triazine: A simpler triazine compound with different substituents.
2,4,6-Trisubstituted Triazines: Compounds with three different substituents on the triazine ring.
Tetrazines: Compounds with four nitrogen atoms in the ring, offering different chemical properties. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
